molecular formula C21H14Cl2O2 B186930 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan CAS No. 62645-46-9

2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan

Cat. No. B186930
CAS RN: 62645-46-9
M. Wt: 369.2 g/mol
InChI Key: IXYFHPBMPVCTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its trade name, TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes involved in cellular signaling pathways.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan involves the inhibition of specific kinases that are involved in the regulation of cellular signaling pathways. This compound has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the regulation of B-cell receptor signaling and T-cell receptor signaling.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation of immune cells involved in autoimmune disorders. Additionally, this compound has been shown to have low toxicity in non-cancerous cells, making it a promising candidate for the development of targeted therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan in lab experiments is its selectivity for specific kinases involved in cellular signaling pathways. This allows researchers to study the effects of inhibiting specific kinases on cellular processes and disease progression. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan. One potential direction is the development of combination therapies that target multiple kinases involved in disease progression. Another potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to investigate the long-term effects of this compound on cellular processes and disease progression.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan can be achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxaldehyde in the presence of a Lewis acid catalyst to form a dienone intermediate. This intermediate is then subjected to a Friedel-Crafts reaction with 4-chlorobenzoyl chloride to form the final product.

Scientific Research Applications

2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to selectively inhibit the activity of several kinases that are involved in the regulation of cellular proliferation and survival, making it a promising candidate for the development of targeted therapies.

properties

CAS RN

62645-46-9

Product Name

2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan

Molecular Formula

C21H14Cl2O2

Molecular Weight

369.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C21H14Cl2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2

InChI Key

IXYFHPBMPVCTKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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